3-Amino-4-pyrazolecarboxamide hemisulfate

Catalog No.
S671608
CAS No.
27511-79-1
M.F
C8H14N8O6S
M. Wt
350.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-pyrazolecarboxamide hemisulfate

CAS Number

27511-79-1

Product Name

3-Amino-4-pyrazolecarboxamide hemisulfate

IUPAC Name

5-amino-1H-pyrazole-4-carboxamide;sulfuric acid

Molecular Formula

C8H14N8O6S

Molecular Weight

350.32 g/mol

InChI

InChI=1S/2C4H6N4O.H2O4S/c2*5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h2*1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4)

InChI Key

UMPKASYMNORSRO-UHFFFAOYSA-N

SMILES

C1=NNC(=C1C(=O)N)N.C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O

Synonyms

3-Amino-1H-pyrazole-4-carboxamide Hemisulfate; 3-Amino-Pyrazole-4-carboxamide Hemisulfate; USP Allopurinol Related Compound A

Canonical SMILES

C1=NNC(=C1C(=O)N)N.C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O

3-Amino-4-pyrazolecarboxamide hemisulfate is a chemical compound with the molecular formula C4H6N4O12H2SO4C_4H_6N_4O\cdot \frac{1}{2}H_2SO_4 and a molecular weight of approximately 175.16 g/mol. This compound appears as a white to slightly yellow crystalline powder, and it is primarily used in pharmaceutical applications. It is recognized as a derivative of pyrazole, a five-membered ring compound containing two nitrogen atoms, which contributes to its biological activity and reactivity in various chemical processes .

, particularly as a reactant in the synthesis of more complex organic molecules. It can be involved in:

  • Formation of Triazines: This compound can react with other reagents to form triazine derivatives, which are important in agrochemicals and pharmaceuticals.
  • Synthesis of Pyrazolo[3,4-d]pyrimidines: These compounds are known for their role as cyclin-dependent kinase inhibitors, which are crucial in cancer therapy .
  • Carbamoyl Derivatives: It serves as a precursor for synthesizing various carbamoyl derivatives that have potential therapeutic applications .

The biological activity of 3-amino-4-pyrazolecarboxamide hemisulfate has been linked to its role as an impurity of allopurinol, a drug used to lower uric acid levels in the body. This compound has shown potential immunogenic properties, indicating that it may influence immune responses and could be relevant in cancer research . Additionally, its derivatives have been studied for their effects on various biological pathways, including those involved in cell cycle regulation.

The synthesis of 3-amino-4-pyrazolecarboxamide hemisulfate typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available pyrazole derivatives.
  • Reagents: Common reagents include amides and sulfuric acid to facilitate the formation of the hemisulfate salt.
  • Reaction Conditions: The reactions may require specific temperature and pressure conditions to optimize yield and purity.

Methods can vary based on desired purity and application, but typical laboratory procedures include refluxing the reactants followed by crystallization to isolate the product .

3-Amino-4-pyrazolecarboxamide hemisulfate has several applications:

  • Pharmaceutical Development: It is utilized in the synthesis of active pharmaceutical ingredients (APIs) and quality control standards.
  • Research: This compound serves as an important intermediate in studies related to cancer treatment and enzyme inhibition.
  • Quality Control: It is used as a secondary standard in pharmaceutical laboratories for analytical purposes .

Studies on 3-amino-4-pyrazolecarboxamide hemisulfate focus on its interactions with biological systems, particularly regarding its role as an impurity in allopurinol formulations. Research indicates that impurities can affect drug efficacy and safety profiles, making it essential to understand these interactions. Investigations typically assess:

  • Toxicological Profiles: Evaluating acute toxicity through oral or dermal exposure.
  • Biochemical Interactions: Analyzing how this compound influences enzymatic activity or cellular pathways relevant to drug metabolism .

Several compounds share structural similarities with 3-amino-4-pyrazolecarboxamide hemisulfate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
AllopurinolC5H4N4OWidely used for gout treatment; contains a different functional group.
5-Amino-1H-pyrazole-4-carboxamideC4H6N4OA direct derivative; may exhibit similar biological activities.
3-Amino-1H-pyrazole-4-carboxamideC4H6N4OSimilar structure; used in various synthetic applications.
5-Amino-4-pyrazolecarboxamideC5H6N4OKnown for its role in synthesizing heterocyclic compounds.

The uniqueness of 3-amino-4-pyrazolecarboxamide hemisulfate lies in its specific combination of amino and carboxamide functional groups, contributing to its distinct reactivity and biological profile compared to these similar compounds .

The development of 3-amino-4-pyrazolecarboxamide hemisulfate traces its origins to the broader exploration of pyrazole chemistry that began in the mid-20th century. The compound gained particular prominence as researchers recognized its utility as an intermediate in the synthesis of allopurinol, a breakthrough medication for treating gout and hyperuricemia. Early synthetic approaches to this compound were established through patent literature, with significant developments documented in German and Chinese patents that outlined efficient production methods.

The historical significance of this compound extends beyond its role as a synthetic intermediate. It represents a class of molecules known as allopurinol-related compounds, specifically designated as "Allopurinol Related Compound A" in pharmaceutical reference standards. This classification underscores its importance in quality control processes for allopurinol manufacturing, where it serves both as an impurity reference standard and as a key starting material.

The evolution of synthetic methodologies for producing 3-amino-4-pyrazolecarboxamide hemisulfate has been driven by the need for scalable, cost-effective processes. Early methods relied on multi-step procedures involving cyanoacetamide and formamidine derivatives, but these approaches presented challenges related to toxicity and purification difficulties. More recent developments have focused on one-pot synthesis methods that streamline production while maintaining high purity standards.

Significance in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, 3-amino-4-pyrazolecarboxamide hemisulfate exemplifies the importance of pyrazole derivatives in medicinal chemistry. Pyrazole scaffolds have been recognized as privileged structures due to their ability to interact with diverse biological targets and their presence in numerous clinically approved drugs. The specific structural features of 3-amino-4-pyrazolecarboxamide, including the amino group at the 3-position and the carboxamide functionality at the 4-position, provide unique hydrogen bonding capabilities that are crucial for biological activity.

The compound's significance is further emphasized by its role as a building block for more complex heterocyclic systems. Research has demonstrated its utility in synthesizing pyrazolo[3,4-d]pyrimidines, which are important as cyclin-dependent kinase 2 inhibitors with potential anticancer applications. Additionally, the compound serves as a precursor for triazines and their phosphorus analogs, expanding its utility beyond traditional pharmaceutical applications.

The hemisulfate salt form represents a strategic choice in pharmaceutical formulation, as it provides enhanced stability compared to the free base while maintaining adequate solubility for synthetic transformations. This balance of properties has made it a preferred intermediate in continuous flow chemistry processes, where consistent reactivity and minimal side product formation are essential for efficient large-scale production.

Research Evolution and Current Landscape

The research landscape surrounding 3-amino-4-pyrazolecarboxamide hemisulfate has evolved significantly over the past two decades, driven by advances in synthetic methodology and increasing understanding of structure-activity relationships in pyrazole chemistry. Current research efforts focus on optimizing synthetic routes, developing green chemistry approaches, and exploring new applications in drug discovery.

Contemporary synthetic strategies emphasize efficiency and environmental sustainability. Modern approaches utilize microwave-assisted synthesis, metal-catalyzed reactions, and continuous flow processes to enhance yield while reducing environmental impact. These methodological advances have enabled the development of multi-ton production capabilities, with specialized manufacturers offering custom synthesis from laboratory scale (100g) to commercial batches (500kg/run).

The current research landscape also encompasses extensive structure-activity relationship studies that have revealed the importance of specific substitution patterns on the pyrazole ring. Research has shown that aminopyrazoles, particularly those with free amino groups capable of hydrogen bond donation, exhibit enhanced biological activity compared to their substituted counterparts. This understanding has informed the design of new derivatives and has solidified the position of 3-amino-4-pyrazolecarboxamide hemisulfate as a valuable synthetic intermediate.

UNII

6H5TH7QBY8

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

27511-79-1

Dates

Modify: 2023-08-15

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